molecular formula C9H9N5O B1396031 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide CAS No. 23424-35-3

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide

Cat. No.: B1396031
CAS No.: 23424-35-3
M. Wt: 203.2 g/mol
InChI Key: SHULBWWFJFVPMB-UHFFFAOYSA-N
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Description

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide: is a heterocyclic compound that features both pyridine and pyrazole rings

Biochemical Analysis

Biochemical Properties

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are essential for cell cycle regulation and signal transduction pathways . The compound’s interaction with these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting CDK2 and disrupting the cell cycle . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and RTKs, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to inhibit tumor growth effectively, while higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporters (OATs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability, directing it to specific organelles or compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with 3-pyridyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique combination of pyridine and pyrazole rings makes it a valuable intermediate in organic synthesis .

Biology: In biological research, 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULBWWFJFVPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705217
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23424-35-3
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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